3-(3-Bromophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3-Bromophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3-bromobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring under acidic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,2-oxazol-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom on the phenyl ring.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can produce oxazole derivatives with different functional groups .
Scientific Research Applications
3-(3-Bromophenyl)-1,2-oxazol-5-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and proteins. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues . These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but features an isoxazole ring instead of an oxazole ring.
3-Bromophenol: This compound lacks the oxazole ring and is primarily used as an intermediate in organic synthesis.
Uniqueness
3-(3-Bromophenyl)-1,2-oxazol-5-ol is unique due to the presence of both the bromophenyl group and the oxazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-bromophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHJWVBGICUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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